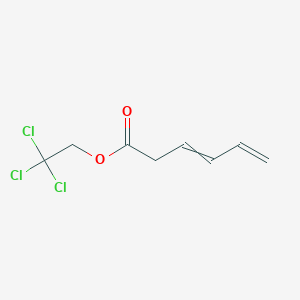
2,2,2-Trichloroethyl hexa-3,5-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl hexa-3,5-dienoate is an organic compound with the molecular formula C8H9Cl3O2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a trichloroethyl group attached to a hexa-3,5-dienoate moiety, making it a versatile reagent in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl hexa-3,5-dienoate typically involves the esterification of 3,5-hexadienoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput .
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl hexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
2,2,2-Trichloroethyl hexa-3,5-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl hexa-3,5-dienoate involves its reactivity with various nucleophiles and electrophiles. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the conjugated diene system in the hexa-3,5-dienoate moiety can participate in cycloaddition reactions, contributing to the compound’s versatility in organic synthesis .
相似化合物的比较
Similar Compounds
- 2,2,2-Trichloroethyl acetate
- 2,2,2-Trichloroethyl chloroformate
- 2,2,2-Trichloroethyl carbonate
Uniqueness
Compared to similar compounds, 2,2,2-Trichloroethyl hexa-3,5-dienoate is unique due to its conjugated diene system, which allows for a broader range of chemical reactions. This feature makes it particularly valuable in synthetic organic chemistry for constructing complex molecular architectures .
属性
CAS 编号 |
116012-58-9 |
|---|---|
分子式 |
C8H9Cl3O2 |
分子量 |
243.5 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl hexa-3,5-dienoate |
InChI |
InChI=1S/C8H9Cl3O2/c1-2-3-4-5-7(12)13-6-8(9,10)11/h2-4H,1,5-6H2 |
InChI 键 |
MZXQAJSVGWRQMK-UHFFFAOYSA-N |
规范 SMILES |
C=CC=CCC(=O)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


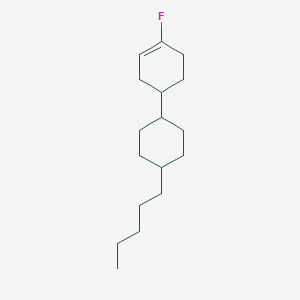
![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)
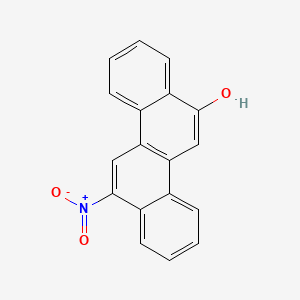
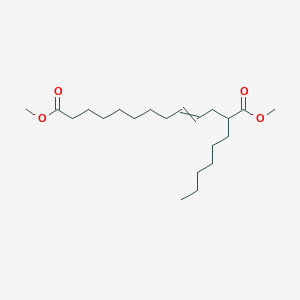
![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)
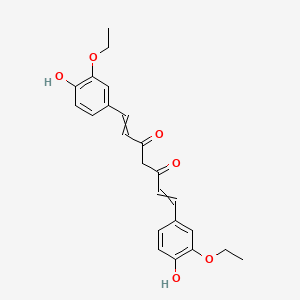
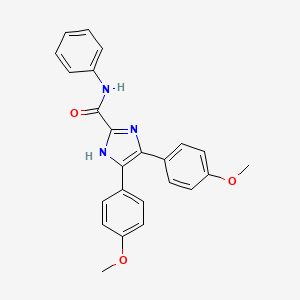

![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
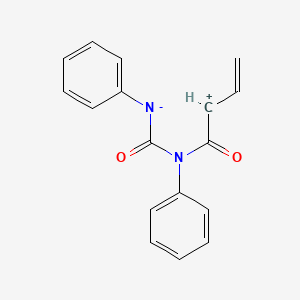

![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)

![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
